3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one
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Overview
Description
3-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE is a complex organic compound that features a unique combination of chromenone, thiazole, and hydrazone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE typically involves a multi-step process. One common method starts with the preparation of 4-methoxybenzaldehyde, which is then reacted with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with α-bromoacetophenone to yield the thiazole derivative. Finally, the chromenone moiety is introduced through a condensation reaction with 4-hydroxycoumarin under basic conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 3-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit enzymes such as tyrosine kinases or topoisomerases, leading to the disruption of cancer cell growth and proliferation . The chromenone and thiazole moieties play a crucial role in binding to the active sites of these enzymes, thereby exerting their biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-1,2-dihydroquinoxalin-2-one
- 4-(4-chlorophenyl)-2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazin-1-yl]-1,3-thiazole
Uniqueness
3-{2-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-1,3-THIAZOL-4-YL}-2H-CHROMEN-2-ONE is unique due to its combination of chromenone, thiazole, and hydrazone moieties, which confer distinct electronic and steric properties. These features make it particularly suitable for applications in medicinal chemistry and material science, where specific interactions with biological targets or electronic properties are required .
Properties
Molecular Formula |
C20H15N3O3S |
---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-[2-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-1,3-thiazol-4-yl]chromen-2-one |
InChI |
InChI=1S/C20H15N3O3S/c1-25-15-8-6-13(7-9-15)11-21-23-20-22-17(12-27-20)16-10-14-4-2-3-5-18(14)26-19(16)24/h2-12H,1H3,(H,22,23)/b21-11+ |
InChI Key |
MZXOSOZTYBYRJC-SRZZPIQSSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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